![molecular formula C19H22N6O2 B2653038 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide CAS No. 2200400-92-4](/img/structure/B2653038.png)
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural features common in medicinal chemistry, including a triazolo-pyridazine ring, an azetidine ring, and a furan ring . These features suggest that the compound could have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The compound contains a triazolo-pyridazine ring, which is a hybrid nucleus made by fusion of a triazole and a pyridazine . This core structure can make specific interactions with different target receptors .Chemical Reactions Analysis
Again, without specific information on your compound, it’s hard to say. But in general, compounds with these types of structures can undergo a variety of chemical reactions, including condensation reactions and cycloadditions .Scientific Research Applications
Synthesis and Applications in Anticancer and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones, including derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yl, have been synthesized and evaluated for their cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2). These compounds, including the specific chemical structure , have shown inhibition effects comparable to standard anticancer agents like 5-fluorouracil. Additionally, some of these compounds demonstrated significant antimicrobial activities, highlighting their potential in developing new therapeutics in both oncology and infectious diseases (Riyadh, 2011).
Potential in Antidepressant and Nootropic Agents
Compounds like N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2,5-trimethylfuran-3-carboxamide may possess antidepressant and nootropic activities. The synthesis and pharmacological evaluation of related compounds have indicated potential efficacy in the treatment of depression and cognitive enhancement. In particular, certain derivatives have exhibited high antidepressant activity in animal models, suggesting the potential therapeutic value of these compounds in mental health and neurodegenerative disorders (Thomas et al., 2016).
Applications in Anti-Asthmatic Agents
The synthesis of derivatives such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, related to the chemical structure , has revealed their potential as mediator release inhibitors. These compounds have demonstrated significant activity in inhibiting histamine release, a key factor in asthma pathogenesis. This suggests a possible role for these compounds in the treatment of asthma and other respiratory diseases, where controlling inflammatory responses is crucial (Medwid et al., 1990).
Anti-Inflammatory Activity
Compounds structurally similar to this compound have been synthesized and tested for their anti-inflammatory activity. These derivatives have shown promising results, indicating their potential as novel anti-inflammatory agents. The structure-activity relationship studies of these compounds have shed light on the importance of specific functional groups in enhancing anti-inflammatory effects (Kalsi et al., 1990).
Mechanism of Action
properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-11-8-15(12(2)27-11)19(26)23(3)14-9-24(10-14)17-7-6-16-20-21-18(13-4-5-13)25(16)22-17/h6-8,13-14H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKAQSLOQKQVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

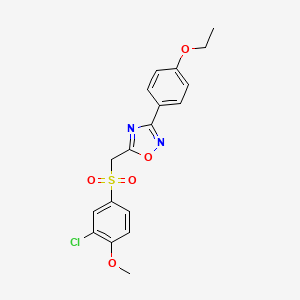
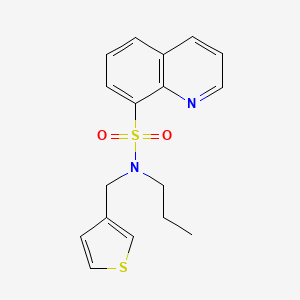
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2652957.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2652960.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2652963.png)
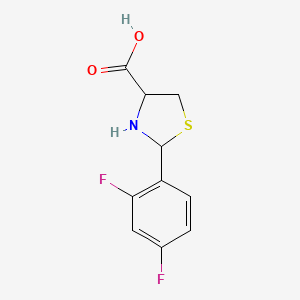
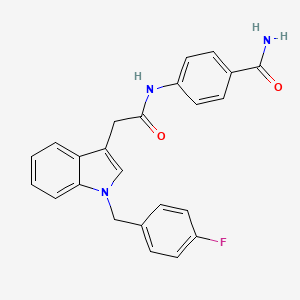
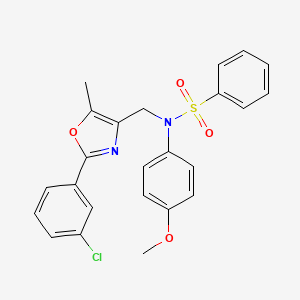
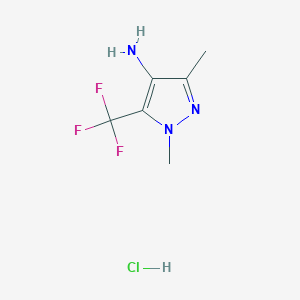
![N-[(2,5-Dimethylthiophen-3-yl)methyl]-N-(2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2652971.png)
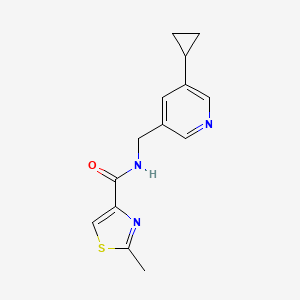
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2652978.png)